molecular formula C12H14O3 B15333162 Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate

Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate

Cat. No.: B15333162
M. Wt: 206.24 g/mol
InChI Key: CAAKELWDKOPMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate is an aromatic β-ketoester characterized by a phenyl ring substituted with methyl groups at the 3- and 4-positions and a methyl ester group at the propanoate chain. This compound belongs to a class of β-ketoesters widely studied for their synthetic utility in pharmaceuticals, agrochemicals, and materials science due to their reactive α- and β-carbonyl positions.

Structural analogs of this compound often differ in substituent positions (e.g., 2,3- or 2,4-dimethylphenyl isomers), functional groups (e.g., nitro, cyano, or methoxy substituents), or ester moieties (e.g., ethyl vs. methyl esters). These variations significantly alter physicochemical and biological properties, as discussed below.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate

InChI

InChI=1S/C12H14O3/c1-8-4-5-10(6-9(8)2)7-11(13)12(14)15-3/h4-6H,7H2,1-3H3

InChI Key

CAAKELWDKOPMIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3,4-dimethylphenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate exerts its effects involves interactions with various molecular targets. The ester and ketone functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. Specific pathways may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Structural Isomers: Positional Methyl Substitution

  • Methyl 3-(2,3-dimethylphenyl)-2-oxopropanoate (SY339219): The 2,3-dimethyl substitution creates a more sterically hindered environment compared to the 3,4-isomer. This reduces rotational freedom and may impede interactions in enzyme-binding pockets .

Key Differences :

Property 3,4-Dimethylphenyl Isomer 2,3-Dimethylphenyl Isomer 2,4-Dimethylphenyl Isomer
Steric Hindrance Moderate High Moderate
Electron Donation Strong (para-methyl) Moderate (ortho-methyl) Moderate (para-methyl)
Synthetic Yield* Not Reported Not Reported Not Reported

Substituent Variations: Electronic and Steric Effects

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate
  • Substituents: 3,5-Difluorophenyl with 2,2-dimethyl propanoate.
  • Impact: Fluorine atoms are electron-withdrawing, reducing electron density on the phenyl ring and increasing electrophilicity of the β-keto group.
Ethyl 3-(3,5-diethylphenyl)-3-oxopropanoate (MK4)
  • Substituents : 3,5-Diethylphenyl.
  • Impact :
    • Diethyl groups increase lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility in aqueous media .
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (MK10)
  • Substituents : 3,5-Dimethoxyphenyl.
  • Impact: Methoxy groups are strong electron donors, increasing resonance stabilization of the β-ketoester. This could enhance stability in acidic conditions compared to methyl-substituted analogs .

Comparison Table :

Compound Substituent Type Electronic Effect LogP* (Predicted)
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate 3,4-Dimethyl Electron-donating ~2.5
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate 3,5-Difluoro Electron-withdrawing ~3.0
Ethyl 3-(3,5-diethylphenyl)-3-oxopropanoate 3,5-Diethyl Electron-neutral ~4.2
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate 3,5-Dimethoxy Electron-donating ~2.8

*LogP values estimated using substituent contributions.

Functional Group Modifications

Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate
  • Modification: Introduction of a cyano group at the β-position.
  • Impact: The cyano group increases electrophilicity, making the compound more reactive toward nucleophiles. This is useful in cyclization reactions for heterocycle synthesis .
Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate
  • Modification : 2,3,4-Trimethoxyphenyl group.
  • Impact: Trimethoxy substitution enhances hydrogen-bonding capacity, improving solubility in polar solvents like methanol or DMSO .

Biological Activity

Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a methyl ester group and a ketone functional group, contributing to its unique reactivity and interaction with biological targets. Its molecular formula is C12H14O3C_{12}H_{14}O_3, with a molecular weight of 206.24 g/mol.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial properties : Studies suggest it may inhibit the growth of certain bacteria.
  • Antitumoral effects : Preliminary data indicate potential activity against tumor cell lines.
  • Enzyme interactions : It may interact with enzymes involved in metabolic pathways.

The biological effects of this compound are largely attributed to its ability to form non-covalent interactions with specific molecular targets. The ester and ketone groups can engage in hydrogen bonding, influencing enzyme activity and cellular processes.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that this compound exhibited significant inhibitory effects on Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL .
  • Antitumoral Effects :
    • In vitro assays using the MTT method revealed that the compound inhibited the growth of various tumor cell lines, suggesting its potential as an antitumor agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus epidermidis
AntitumoralGrowth inhibition in tumor cell lines
Enzyme InteractionPotential modulation of metabolic pathways

Applications in Research and Industry

This compound is utilized in various fields:

  • Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development : Its potential therapeutic properties make it a candidate for drug development targeting specific diseases.
  • Biological Research : Ongoing studies focus on its interactions with enzymes and other biological molecules to elucidate its mechanisms of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.